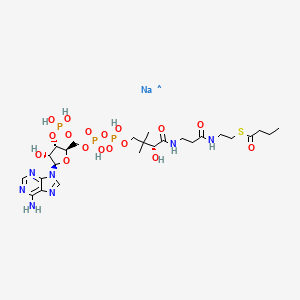

S-butanoate coenzyme A, monosodium salt

Descripción general

Descripción

S-butanoate coenzyme A, monosodium salt: is a short-chain acyl coenzyme A. It is an intermediate in the synthesis of butyrate, which is produced by colonic bacteria and is important for maintaining the colonic environment . The compound has a molecular formula of C25H42N7O17P3S • Na and a molecular weight of 860.6 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of S-butanoate coenzyme A, monosodium salt typically involves the reaction of butyric acid with coenzyme A in the presence of activating agents such as adenosine triphosphate and magnesium ions. The reaction is carried out under controlled pH conditions to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce high yields of the compound through optimized metabolic pathways .

Análisis De Reacciones Químicas

Types of Reactions: S-butanoate coenzyme A, monosodium salt undergoes various biochemical reactions, including:

Oxidation: It can be oxidized to produce butyryl coenzyme A.

Reduction: It can be reduced to form butyrate.

Substitution: It can participate in substitution reactions to form different acyl coenzyme A derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD).

Reduction: Common reagents include nicotinamide adenine dinucleotide phosphate (NADPH).

Substitution: Various enzymes such as acyltransferases are used to catalyze substitution reactions.

Major Products:

Oxidation: Butyryl coenzyme A.

Reduction: Butyrate.

Substitution: Different acyl coenzyme A derivatives.

Aplicaciones Científicas De Investigación

Metabolic Role

Butyryl-CoA is a short-chain acyl-CoA that plays a crucial role in the metabolism of fatty acids and carbohydrates. It serves as an intermediate in the synthesis of butyrate, a short-chain fatty acid produced by gut microbiota. Butyrate is known for its anti-inflammatory properties and its role in energy metabolism within colonocytes .

Substrate for Enzymatic Reactions

Butyryl-CoA acts as a substrate for various enzymes, including lipases and CoA-transferases. It is involved in the conversion of fatty acids into energy through β-oxidation and is significant in the biosynthesis of other bioactive lipids .

Anti-inflammatory Properties

Research has demonstrated that butyryl-CoA and its derivatives can modulate inflammatory responses. Sodium butyrate, a related compound, has been shown to inhibit histone deacetylases (HDACs), leading to the activation of anti-inflammatory pathways. This mechanism suggests potential applications in treating inflammatory diseases and conditions such as inflammatory bowel disease (IBD) and metabolic syndrome .

Cancer Research

In cancer biology, butyryl-CoA has been investigated for its effects on tumor cell metabolism. Studies indicate that it can induce apoptosis in cancer cells and enhance the efficacy of chemotherapeutic agents by modifying gene expression related to cell cycle regulation and apoptosis . For instance, sodium butyrate has been used to enhance the production of recombinant proteins in CHO cells, which are commonly used in biopharmaceutical production .

Case Studies

Mechanistic Studies

Recent mechanistic studies have elucidated how butyryl-CoA influences cellular signaling pathways. For example, it has been found to affect the expression of genes involved in lipid metabolism and inflammatory responses by acting as a signaling molecule that interacts with various transcription factors .

Clinical Implications

The potential clinical implications of butyryl-CoA extend to areas such as metabolic disorders and cancer therapy. Its ability to modify the epigenetic landscape through HDAC inhibition presents opportunities for developing novel therapeutic strategies aimed at chronic diseases characterized by inflammation and altered metabolism .

Mecanismo De Acción

S-butanoate coenzyme A, monosodium salt exerts its effects through its role as an acyl carrier in various biochemical reactions. It participates in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle . The compound interacts with enzymes such as acyltransferases, dehydrogenases, and synthetases, facilitating the transfer of acyl groups and the production of energy .

Comparación Con Compuestos Similares

Acetyl coenzyme A: A key intermediate in metabolism, involved in the citric acid cycle and fatty acid synthesis.

Propionyl coenzyme A: Involved in the metabolism of odd-chain fatty acids and certain amino acids.

Malonyl coenzyme A: Plays a role in fatty acid synthesis and elongation.

Uniqueness: S-butanoate coenzyme A, monosodium salt is unique due to its specific role in the synthesis of butyrate, a short-chain fatty acid important for colonic health. Its involvement in microbial metabolism and its applications in various fields of research make it a valuable compound .

Actividad Biológica

S-butanoate coenzyme A, monosodium salt, commonly referred to as butyryl-CoA, is a short-chain acyl coenzyme A that plays a critical role in various metabolic pathways, particularly in the synthesis of butyrate. Butyrate is a significant short-chain fatty acid (SCFA) produced by colonic bacteria and is essential for maintaining gut health. This article delves into the biological activity of S-butanoate coenzyme A, exploring its biochemical mechanisms, pharmacokinetics, and applications in research and medicine.

S-butanoate coenzyme A acts primarily as an intermediate in the production of butyrate. It participates in several biochemical reactions:

- Oxidation : Converts to butyryl-CoA.

- Reduction : Forms butyrate.

- Substitution : Engages in reactions to create various acyl-CoA derivatives.

Biochemical Pathways

The primary pathway influenced by butyryl-CoA is the synthesis of butyrate. This process is crucial for energy metabolism in colonocytes and contributes to the overall health of the intestinal microbiome.

Pharmacokinetics

S-butanoate coenzyme A is characterized as a crystalline solid with partial solubility in ethanol and phosphate-buffered saline (PBS) at pH 7.2. Its stability and solubility are vital for its biological activity and usability in various experimental setups.

Role in Gut Health

Butyrate, derived from S-butanoate coenzyme A, serves multiple functions:

- Energy Source : It provides energy to colonocytes.

- Anti-inflammatory Effects : Butyrate has been shown to exert anti-inflammatory properties, which are essential for maintaining gut integrity.

- Histone Deacetylase Inhibition : Butyrate acts as a histone deacetylase inhibitor (HDACi), influencing gene expression related to metabolism and inflammation.

Research Findings

- Fibroblast Growth Factor 21 (FGF21) Induction :

- Apoptosis Induction :

- Impact on Gut Microbiota :

Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Energy Source | Provides energy to colonocytes |

| Anti-inflammatory | Reduces inflammation in the gut |

| HDAC Inhibition | Modulates gene expression related to metabolism |

| Apoptosis Induction | Triggers cell death in cancer cells |

| Gut Microbiota Modulation | Enhances beneficial bacteria while inhibiting pathogens |

Applications in Research and Industry

S-butanoate coenzyme A has diverse applications across various fields:

- Chemistry : Used as a substrate in enzymatic assays to study fatty acid metabolism.

- Biology : Important for investigating microbial metabolism and SCFA production.

- Medicine : Explored for its therapeutic potential in metabolic disorders and cancer treatment.

- Industry : Utilized in producing butyrate for applications in food, pharmaceuticals, and agriculture.

Propiedades

InChI |

InChI=1S/C25H42N7O17P3S.Na/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);/t14-,18-,19-,20+,24-;/m1./s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNBRLSMPYVYHA-XXXNBSBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N7NaO17P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

860.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.